molecular formula C13H19NO2 B297374 2-(4-ethylphenoxy)-N-propylacetamide

2-(4-ethylphenoxy)-N-propylacetamide

Cat. No. B297374
M. Wt: 221.29 g/mol
InChI Key: ROUOMULPPZVFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-propylacetamide, also known as AEPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEPPA is a derivative of the well-known compound, acetaminophen, and has been found to possess unique biochemical and physiological properties.

Mechanism of Action

The exact mechanism of action of 2-(4-ethylphenoxy)-N-propylacetamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the production of amyloid-beta plaques. 2-(4-ethylphenoxy)-N-propylacetamide has also been found to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 2-(4-ethylphenoxy)-N-propylacetamide has been found to have other biochemical and physiological effects. It has been shown to possess anti-inflammatory properties and has been found to reduce the levels of pro-inflammatory cytokines in the brain. 2-(4-ethylphenoxy)-N-propylacetamide has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenoxy)-N-propylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a variety of conditions. However, one limitation of 2-(4-ethylphenoxy)-N-propylacetamide is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-ethylphenoxy)-N-propylacetamide. One area of interest is in the development of new drugs based on 2-(4-ethylphenoxy)-N-propylacetamide for the treatment of neurodegenerative diseases. Another area of interest is in the study of the molecular mechanisms underlying the neuroprotective effects of 2-(4-ethylphenoxy)-N-propylacetamide. Finally, there is interest in exploring the potential applications of 2-(4-ethylphenoxy)-N-propylacetamide in other fields, such as agriculture and environmental science.
In conclusion, 2-(4-ethylphenoxy)-N-propylacetamide is a promising compound with potential applications in various scientific fields. Its neuroprotective properties make it a particularly attractive candidate for the development of new drugs for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms underlying its effects and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 2-(4-ethylphenoxy)-N-propylacetamide involves the reaction between 4-ethylphenol and propylamine, followed by the addition of acetic anhydride. The resulting product is purified using column chromatography and recrystallization. This method has been found to produce high yields of pure 2-(4-ethylphenoxy)-N-propylacetamide.

Scientific Research Applications

2-(4-ethylphenoxy)-N-propylacetamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(4-ethylphenoxy)-N-propylacetamide has been found to possess neuroprotective properties and has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.

properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-propylacetamide

InChI

InChI=1S/C13H19NO2/c1-3-9-14-13(15)10-16-12-7-5-11(4-2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)

InChI Key

ROUOMULPPZVFOR-UHFFFAOYSA-N

SMILES

CCCNC(=O)COC1=CC=C(C=C1)CC

Canonical SMILES

CCCNC(=O)COC1=CC=C(C=C1)CC

Origin of Product

United States

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